

# An In-depth Technical Guide to 5-Chloro-2-methoxybenzoic Acid

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## Compound of Interest

Compound Name: 5-Chloro-2-methoxybenzoic acid

Cat. No.: B192878

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential biological relevance of **5-Chloro-2-methoxybenzoic acid**. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

## Chemical Structure and Properties

**5-Chloro-2-methoxybenzoic acid**, also known as 5-Chloro-o-anisic acid, is a halogenated derivative of benzoic acid. Its chemical structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a methoxy group at position 2, and a chlorine atom at position 5.

Chemical Structure:

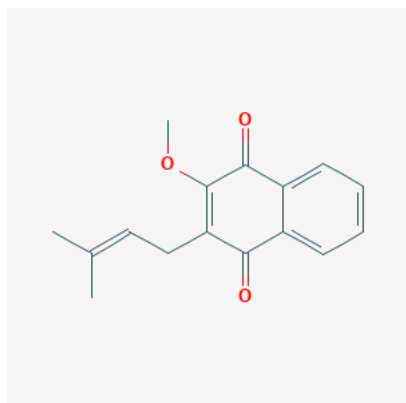


Table 1: Physicochemical Properties of **5-Chloro-2-methoxybenzoic Acid**

Property	Value	Reference(s)
IUPAC Name	5-Chloro-2-methoxybenzoic acid	
Synonyms	5-Chloro-o-anisic acid, 2-Methoxy-5-chlorobenzoic acid	
CAS Number	3438-16-2	
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub>	
Molecular Weight	186.59 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	98-100 °C	[1]
Boiling Point	318.1 °C at 760 mmHg	
Solubility	Soluble in chloroform and methanol.	
pKa	3.72 ± 0.10 (Predicted)	
LogP	2.2	
InChI	InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)	[2]
SMILES	COC1=C(C=C(C=C1)Cl)C(=O)O	

## Synthesis of 5-Chloro-2-methoxybenzoic Acid

Several synthetic routes to **5-Chloro-2-methoxybenzoic acid** have been reported. The two primary methods are the chlorination of 2-methoxybenzoic acid and the hydrolysis of its corresponding methyl ester.

## Experimental Protocol 1: Chlorination of 2-Methoxybenzoic Acid

This method involves the direct electrophilic chlorination of 2-methoxybenzoic acid.

Reaction Scheme:



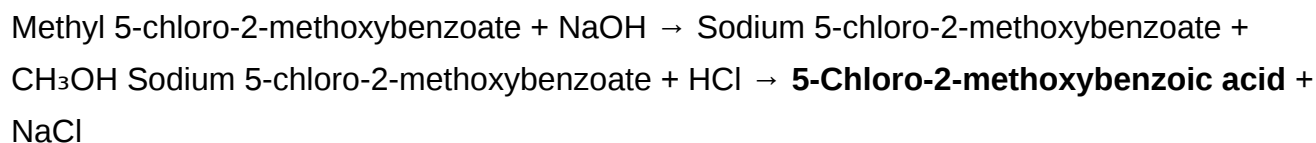
Detailed Methodology:[\[3\]](#)

- **Reaction Setup:** In a suitable reaction vessel, dissolve 2-methoxybenzoic acid (1.0 equivalent) in a chlorinated solvent such as carbon tetrachloride.
- **Chlorination:** While stirring, bubble chlorine gas through the solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **5-Chloro-2-methoxybenzoic acid**.

## Experimental Protocol 2: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate

This is a common and efficient method for the preparation of **5-Chloro-2-methoxybenzoic acid** from its methyl ester.

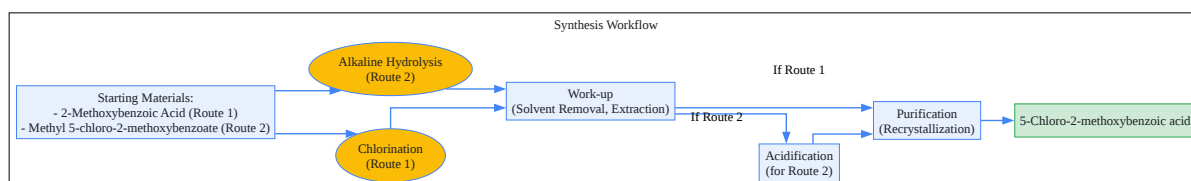
Reaction Scheme:



Detailed Methodology:[\[1\]](#)

- **Reaction Setup:** In a round-bottom flask, dissolve methyl 5-chloro-2-methoxybenzoate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 1 M).

- Hydrolysis: Stir the reaction mixture at room temperature for several hours (typically 4-6 hours) or until the reaction is complete as monitored by TLC.
- Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester.
- Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using a strong acid such as hydrochloric acid.
- Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to afford **5-Chloro-2-methoxybenzoic acid**. Further purification can be achieved by recrystallization.



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Caption: A simplified workflow for the synthesis of **5-Chloro-2-methoxybenzoic acid**.

## Spectroscopic Data and Characterization

The structure of **5-Chloro-2-methoxybenzoic acid** can be confirmed by various spectroscopic techniques.

### <sup>1</sup>H NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **5-Chloro-2-methoxybenzoic acid** is expected to show distinct signals for the methoxy protons, the aromatic protons, and the carboxylic acid proton.

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for **5-Chloro-2-methoxybenzoic Acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12-13	Singlet (broad)	1H	-COOH
~7.6	Doublet	1H	Ar-H (position 6)
~7.5	Doublet of doublets	1H	Ar-H (position 4)
~7.1	Doublet	1H	Ar-H (position 3)
~3.8	Singlet	3H	-OCH <sub>3</sub>

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.[\[4\]](#)

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data for **5-Chloro-2-methoxybenzoic Acid**

Chemical Shift ( $\delta$ , ppm)	Assignment
~165-170	-COOH
~155-160	C-2 (Ar-C-OCH <sub>3</sub> )
~130-135	C-4 (Ar-CH)
~130-135	C-6 (Ar-CH)
~125-130	C-5 (Ar-C-Cl)
~120-125	C-1 (Ar-C-COOH)
~115-120	C-3 (Ar-CH)
~55-60	-OCH <sub>3</sub>

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.[\[2\]](#)[\[5\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **5-Chloro-2-methoxybenzoic acid** will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Absorption Bands for **5-Chloro-2-methoxybenzoic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
~3000-3100	Medium	C-H stretch (aromatic)
~2850-2950	Medium	C-H stretch (methoxy)
1680-1710	Strong	C=O stretch (carboxylic acid)
1580-1620	Medium-Strong	C=C stretch (aromatic ring)
1250-1300	Strong	C-O stretch (aryl ether)
~1000-1100	Medium	C-Cl stretch

## Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **5-Chloro-2-methoxybenzoic acid** would be expected to show a molecular ion peak and characteristic fragment ions.

Table 5: Predicted Mass Spectral Fragmentation for **5-Chloro-2-methoxybenzoic Acid**

m/z	Proposed Fragment
186/188	$[M]^+$ (Molecular ion, showing isotopic pattern for Cl)
171/173	$[M - CH_3]^+$
141/143	$[M - COOH]^+$
128	$[M - COOH - Cl]^+$

## Biological Activity and Potential Applications

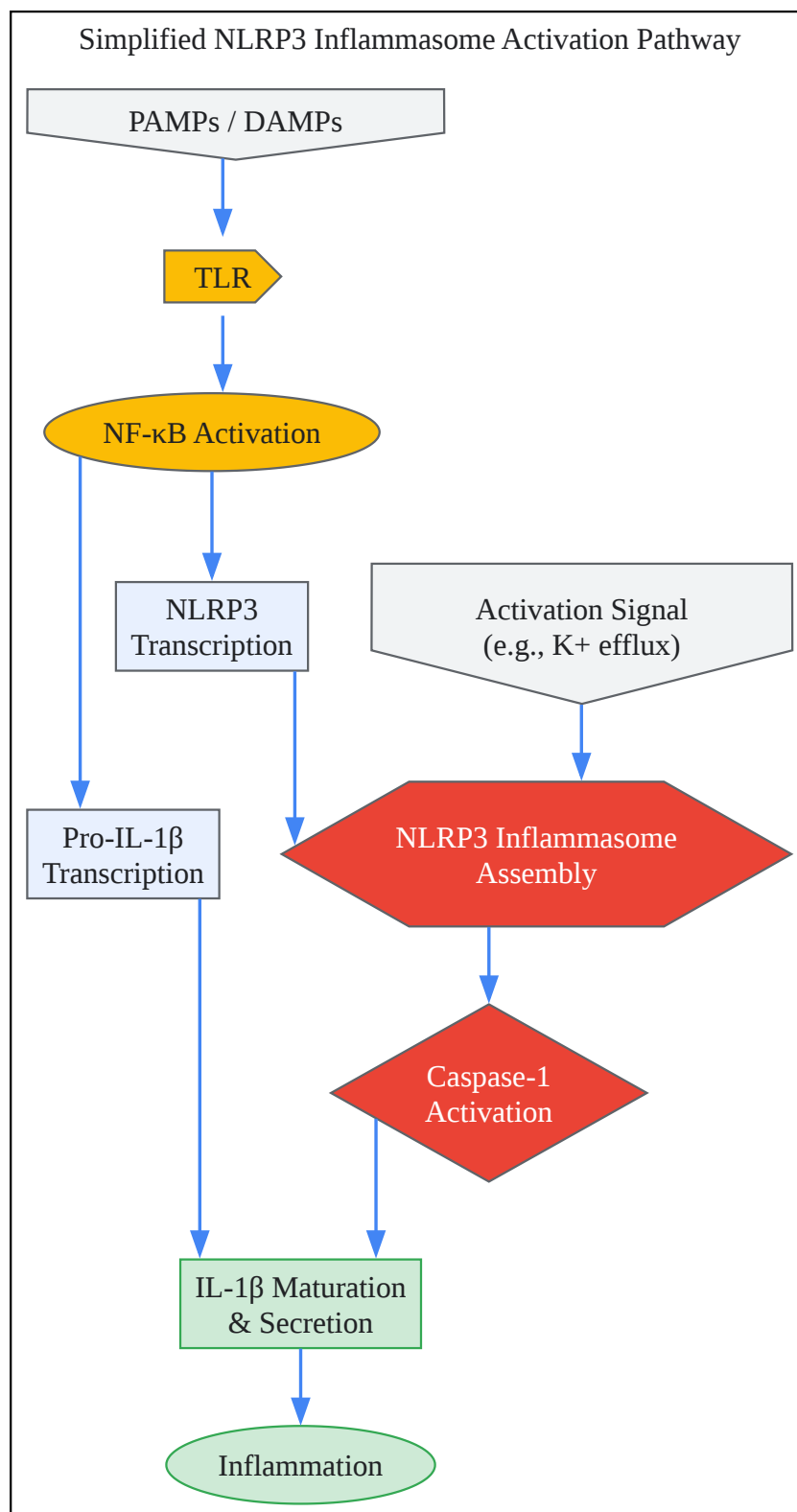
While direct and extensive studies on the biological activity of **5-Chloro-2-methoxybenzoic acid** are limited, its structural motifs and derivatives suggest potential areas of interest for researchers.

### Role as a Synthetic Intermediate

**5-Chloro-2-methoxybenzoic acid** serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a precursor in the synthesis of certain sulfonamide derivatives.

### Potential Link to NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and is implicated in a variety of inflammatory diseases.<sup>[6]</sup> Some structurally related compounds have been investigated for their ability to modulate the activity of the NLRP3 inflammasome. Although direct evidence for **5-Chloro-2-methoxybenzoic acid** is not yet established, its potential to serve as a scaffold for the development of NLRP3 inhibitors warrants further investigation.



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Caption: A simplified diagram of the NLRP3 inflammasome activation pathway.



## Safety and Handling

**5-Chloro-2-methoxybenzoic acid** should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**5-Chloro-2-methoxybenzoic acid** is a readily synthesizable compound with well-defined chemical and spectroscopic properties. While its direct biological activities are not yet fully elucidated, its role as a synthetic intermediate and the potential for its derivatives to modulate inflammatory pathways, such as the NLRP3 inflammasome, make it a compound of interest for further research in medicinal chemistry and drug discovery. This technical guide provides a foundational resource for scientists working with or interested in this molecule.

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